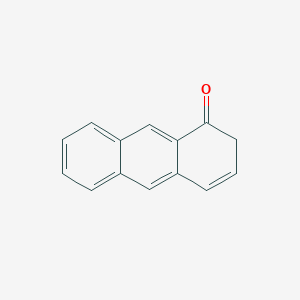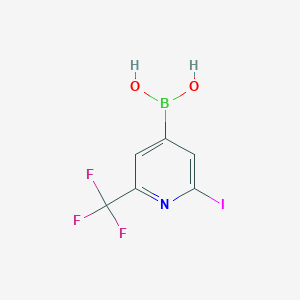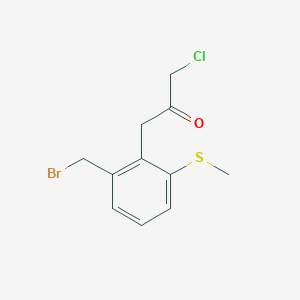
7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one is a complex organic compound characterized by its unique structure, which includes a chromenone core and multiple protective groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydrofuran ring are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the Chromenone Core: The chromenone core is synthesized through a series of reactions, including cyclization and introduction of the trifluoromethyl group.
Coupling Reaction: The protected tetrahydrofuran derivative is then coupled with the chromenone core using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to a dihydro derivative.
Substitution: The trifluoromethyl group can be substituted under certain conditions, although this is typically more challenging due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may require strong nucleophiles and elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the hydroxymethyl group would yield a formyl group, while reduction of the chromenone core could yield a dihydrochromenone derivative.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for more complex molecules. Its protected hydroxyl groups allow for selective deprotection and further functionalization.
Biology and Medicine
The chromenone core is a common motif in many biologically active compounds. This compound could be investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its chromenone core. The protective groups may also play a role in modulating its activity and stability.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one: Lacks the protected tetrahydrofuran moiety.
7-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one: Contains a methoxy group instead of the protected tetrahydrofuran moiety.
Uniqueness
The presence of the protected tetrahydrofuran moiety in 7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one makes it unique compared to other chromenone derivatives
Properties
Molecular Formula |
C27H41F3O7Si2 |
|---|---|
Molecular Weight |
590.8 g/mol |
IUPAC Name |
7-[(2S,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]oxy-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C27H41F3O7Si2/c1-25(2,3)38(7,8)36-22-20(15-31)35-24(23(22)37-39(9,10)26(4,5)6)33-16-11-12-17-18(27(28,29)30)14-21(32)34-19(17)13-16/h11-14,20,22-24,31H,15H2,1-10H3/t20-,22-,23-,24-/m1/s1 |
InChI Key |
ANGPITQJBSOIOL-MSNJVRRCSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


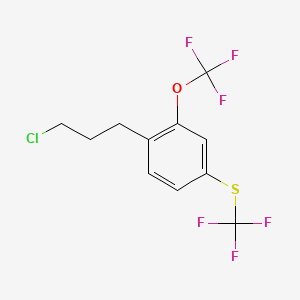


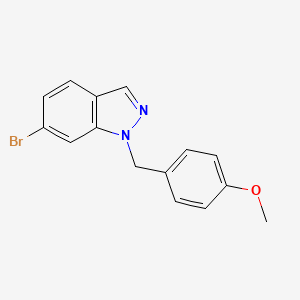
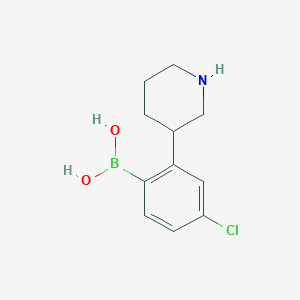
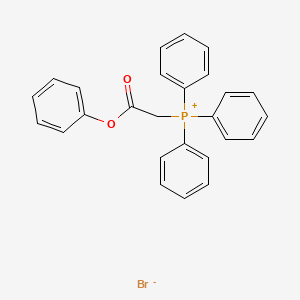

![N-{1-[(3R,4S,5R,6R)-6-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14071483.png)

